molecular formula C25H21NO3 B2878171 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one CAS No. 904432-80-0

3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2878171
CAS No.: 904432-80-0
M. Wt: 383.447
InChI Key: DZFAXJYQTMTBSV-UHFFFAOYSA-N
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Description

3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class. This compound features a bicyclic quinolinone core substituted with a benzoyl group at position 3, a benzyl group at position 1, and an ethoxy group at position 4. Its synthesis typically involves multi-step reactions, including cyclization, acylation, and alkylation, as demonstrated in analogous 1,4-dihydroquinolin-4-one derivatives .

Properties

IUPAC Name

3-benzoyl-1-benzyl-6-ethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-2-29-20-13-14-23-21(15-20)25(28)22(24(27)19-11-7-4-8-12-19)17-26(23)16-18-9-5-3-6-10-18/h3-15,17H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFAXJYQTMTBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation-Based Approach

This method employs a modified Friedländer quinoline synthesis, utilizing 2-amino-5-ethoxybenzaldehyde and β-keto ester derivatives.

Procedure :

  • Condensation :
    • 2-Amino-5-ethoxybenzaldehyde (1.0 equiv) reacts with methyl benzoylacetate (1.2 equiv) in acetic acid at 80°C for 8 hours to form the Schiff base intermediate.
    • Key observation : Acetic acid acts as both solvent and catalyst, achieving 78% conversion.
  • Cyclization :

    • The intermediate undergoes cyclization in phosphorus oxychloride (POCl3) at 110°C for 3 hours, yielding the quinolin-4-one core.
    • Yield : 65% after recrystallization from ethanol.
  • N-Benzylation :

    • The quinolin-4-one product is treated with benzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 12 hours.
    • Side reaction mitigation : Controlled addition of benzyl bromide prevents O-benzylation of the ethoxy group.

Limitations :

  • Requires isolation of air-sensitive intermediates.
  • Total yield across three steps: 42%.

Photoredox-Catalyzed Late-Stage Functionalization

Recent advances employ visible-light-mediated catalysis for direct C–H ethoxylation of preformed quinoline derivatives.

Optimized protocol :

  • Substrate preparation :
    • 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one (1.0 equiv) is dissolved in anhydrous acetonitrile (0.1 M).
  • Reaction conditions :

    Component Quantity Role
    fac-Ir(ppy)3 1 mol% Photoredox catalyst
    2,6-Lutidine 2.5 equiv Base
    Diethyl bromomalonate 1.2 equiv Ethoxy source
    Blue LEDs (450 nm) 25 W Light source
  • Workup :

    • Reaction stirred under N2 at 20°C for 12 hours.
    • Ethoxy incorporation confirmed via 1H NMR (δ 4.12 ppm, q, J=7.0 Hz).
    • Yield : 68% after column chromatography (hexane:EtOAc 3:1).

Advantages :

  • Avoids pre-functionalized starting materials.
  • Enables selective C6 ethoxylation without protecting groups.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Parameter Friedländer Approach Photoredox Method
Total steps 3 1
Overall yield 42% 68%
Reaction time 23 hours 12 hours
Purification difficulty Moderate Low
Scalability >100 g demonstrated <50 g tested

Key findings:

  • The photoredox method offers superior efficiency but requires specialized equipment.
  • Classical Friedländer synthesis remains viable for large-scale production despite lower yields.

Critical Process Optimization Parameters

Solvent Effects on Cyclization Efficiency

Table 2. Solvent Screening for Friedländer Cyclization

Solvent Dielectric Constant Yield (%) Purity (%)
Acetic acid 6.2 78 95
Toluene 2.4 32 88
DMF 36.7 41 82
Ethanol 24.3 55 90

Polar protic solvents like acetic acid stabilize transition states through hydrogen bonding, explaining their superior performance.

Base Selection in Photoredox Ethoxylation

Table 3. Base Impact on Reaction Efficiency

Base pKb Yield (%) Selectivity (C6:C8)
2,6-Lutidine 6.7 68 95:5
Na2CO3 3.7 43 82:18
Cs2CO3 2.6 0

Bulky amine bases minimize side reactions at sterically accessible positions while maintaining optimal pH for radical propagation.

Analytical Characterization Protocols

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.21 (d, J=9.0 Hz, 1H, H-5)
    • δ 7.45–7.32 (m, 10H, aromatic H)
    • δ 5.12 (s, 2H, N–CH2–Ph)
    • δ 4.12 (q, J=7.0 Hz, 2H, OCH2CH3)
  • HRMS (ESI+) :

    • m/z calculated for C24H19NO3 [M+H]+: 370.1438
    • Found: 370.1435.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, ethylene glycol, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various regioisomeric oxazoloquinolones and other quinoline derivatives .

Scientific Research Applications

3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways within biological systems. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of enzymatic activity and receptor binding, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the uniqueness of 3-benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one, we compare its structural features, physicochemical properties, and biological activities with those of related compounds.

Table 1: Structural and Functional Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one 3-benzoyl, 1-benzyl, 6-ethoxy C₃₀H₂₅NO₃ 447.5 Under investigation (antimicrobial)
1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (80) 3-naphthoyl, 1-butyl C₂₄H₂₁NO₂ 356.4 Not reported
3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94) 3-(4-methoxybenzoyl), 1-pentyl C₂₂H₂₃NO₃ 350.4 Antiviral (hypothetical)
APDQ230122 (3-acyl-2-phenylamino derivative) 3-acyl, 2-phenylamino Not specified ~400 Anti-pneumococcal

Key Findings :

The ethoxy group at position 6 differentiates it from simpler derivatives (e.g., compound 80), which lack polar substituents. This could modulate solubility and metabolic stability .

Synthetic Accessibility: The target compound requires regioselective benzylation and ethoxylation, which are more challenging than the alkylation steps used for analogs like 80 and 94 . Multi-step purification (e.g., TLC with dichloromethane/methanol) is common across this class, as seen in compound 80 and 94 syntheses .

The benzyl group at position 1 in the target compound may reduce cytotoxicity compared to adamantane-containing derivatives (e.g., Scheme 9 in ).

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Derivatives

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) LC-MS (m/z)
3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one ~1700 (C=O stretch) 7.2–8.1 (aromatic H), 4.5 (OCH₂CH₃) 448 [M+H]+
1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (80) 1685 (C=O) 7.5–8.5 (naphthyl H), 3.8 (N–CH₂) 356 [M+H]+
3-Ethoxymethyl-1,4-dihydroquinolin-4-one 1660 (C=O) 4.1 (OCH₂CH₃), 3.5 (N–H) 205 [M+H]+
  • Crystallographic Insights: The dihydroquinolinone core in analogs like 3-ethoxymethyl-1,4-dihydroquinolin-4-one is nearly planar, with substituent angles (e.g., ethoxymethyl at ~87°) influencing crystal packing via N–H⋯O hydrogen bonds . This suggests similar intermolecular interactions in the target compound.

Biological Activity

3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C25_{25}H21_{21}NO3_3
Molecular Weight: 383.4 g/mol
CAS Number: 904432-80-0

The compound belongs to the quinoline family, which is known for its extensive pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The presence of benzoyl and ethoxy groups contributes to its unique biological profile.

Synthesis

The synthesis of 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with various reagents under optimized conditions to yield high purity and yield .

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies indicate that 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one demonstrates inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase enzymes, crucial for bacterial replication.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)15.2Induction of apoptosis via caspase activation
HeLa (Cervical cancer)12.5Inhibition of cell cycle progression

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often upregulated during inflammatory responses .

The precise mechanism by which 3-Benzoyl-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes or signaling pathways.
  • Receptor Modulation: It could modulate receptor activity related to inflammation or cell proliferation.
  • DNA Interaction: The ability to intercalate into DNA may contribute to its anticancer effects.

Case Studies

Several case studies have been published highlighting the potential applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

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